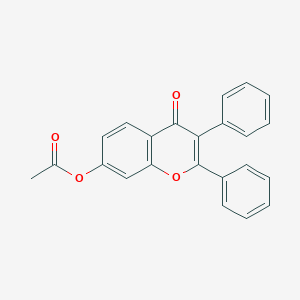
4-Oxo-2,3-diphenyl-4H-1-benzopyran-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate is an organic compound belonging to the chromenone family It is characterized by a chromenone core structure with phenyl groups at positions 2 and 3, and an acetate group at position 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone core, followed by acetylation at position 7 using acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the chromenone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and oxidized compounds .
Aplicaciones Científicas De Investigación
4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The acetate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
- 4-Oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 6-Ethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
Uniqueness: 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate is unique due to the presence of two phenyl groups at positions 2 and 3, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromenone derivatives and contributes to its specific properties and applications .
Propiedades
Número CAS |
102596-09-8 |
|---|---|
Fórmula molecular |
C23H16O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(4-oxo-2,3-diphenylchromen-7-yl) acetate |
InChI |
InChI=1S/C23H16O4/c1-15(24)26-18-12-13-19-20(14-18)27-23(17-10-6-3-7-11-17)21(22(19)25)16-8-4-2-5-9-16/h2-14H,1H3 |
Clave InChI |
SKRXUSRYIPPVPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


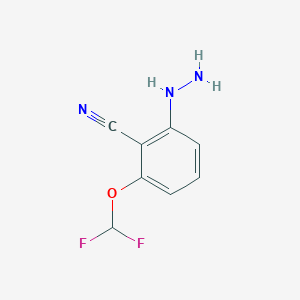
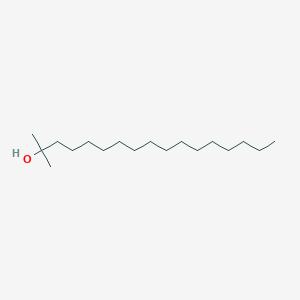
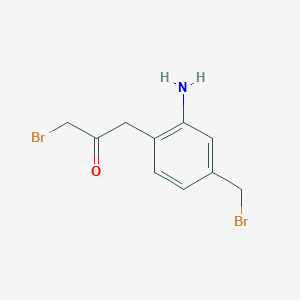
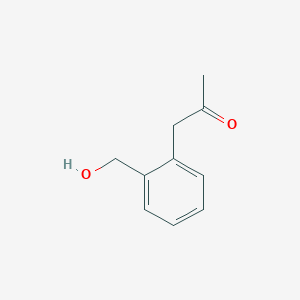
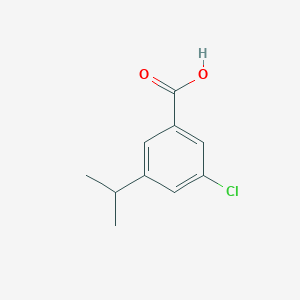
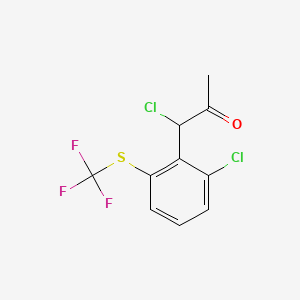
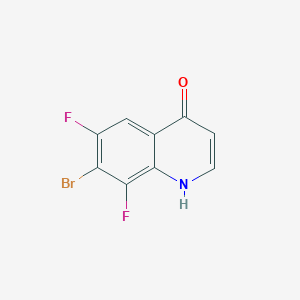
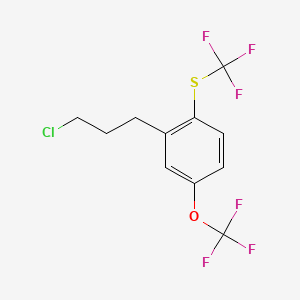

![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)
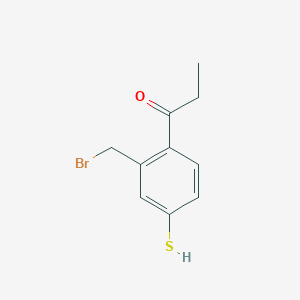

![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
![Disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B14054495.png)
